4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H24N6O2 and a molecular weight of 320.39 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Reaction Steps:
Industrial Production: The industrial production methods typically involve similar synthetic routes but are scaled up to meet production demands.
Analyse Chemischer Reaktionen
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur, particularly involving the guanidino group, which can be replaced with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.
Medicine: It serves as a pharmaceutical intermediate, especially in the synthesis of drugs like palbociclib.
Industry: The compound is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester can be compared with similar compounds:
Similar Compounds:
Uniqueness: The presence of the guanidino group in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H24N6O2 |
---|---|
Molekulargewicht |
320.39 g/mol |
IUPAC-Name |
tert-butyl 4-[6-(diaminomethylideneamino)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N6O2/c1-15(2,3)23-14(22)21-8-6-20(7-9-21)11-4-5-12(18-10-11)19-13(16)17/h4-5,10H,6-9H2,1-3H3,(H4,16,17,18,19) |
InChI-Schlüssel |
AEMVEGFUPKQSPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.